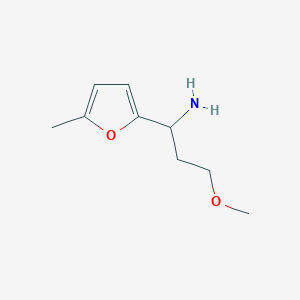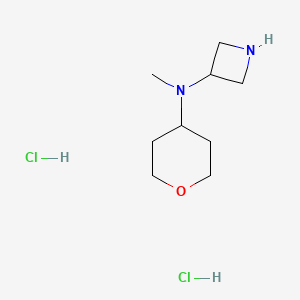
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
Vue d'ensemble
Description
“N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O . It is related to “N-Methyltetrahydro-2H-pyran-4-amine”, which has the molecular formula C6H13NO .
Molecular Structure Analysis
The InChI code for “N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride” is 1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H . This code provides a textual representation of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
“N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride” is a liquid at room temperature . Its density is 0.977 g/cm3 at 25 °C, and it has a refractive index (n20/D) of 1.463 .Applications De Recherche Scientifique
Synthesis Methodologies
The compound has been a key intermediate in the synthesis of TAK-779, a CCR5 antagonist used in research related to HIV-1 infection prevention. Hashimoto et al. (2002) described an efficient synthesis process, highlighting its importance in medicinal chemistry and drug development processes (Hashimoto et al., 2002).
Potential Medicinal Applications
- The compound's derivatives have been explored for their potential antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues from N-phenylacetamide and evaluated their antimicrobial and antitubercular properties, providing insights into their potential as therapeutic agents (Chandrashekaraiah et al., 2014).
- Ayyash et al. (2019) reported the synthesis of novel 2-azetidinones with antimicrobial activity, starting from pyrazine-2,3-dicarboxylic acid. Their work underscores the versatility of this structural motif in developing compounds with biological activities (Ayyash & Habeeb, 2019).
Chemical Properties and Transformations
- Research by Aghekyan et al. (2018) focused on the synthesis of dicarboxylic acid amides and diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl derivatives. This work contributes to the understanding of the chemical reactivity and potential applications of pyran-containing compounds in synthesizing complex molecules (Aghekyan et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-N-(oxan-4-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11(9-6-10-7-9)8-2-4-12-5-3-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENKTIYTKIJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



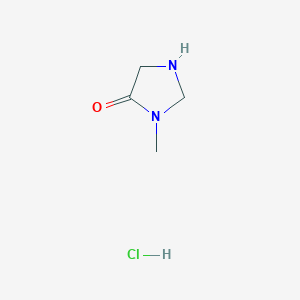
![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)
![2-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one hydrochloride](/img/structure/B1430066.png)
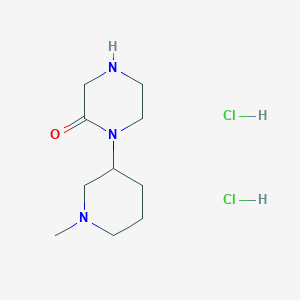
![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)

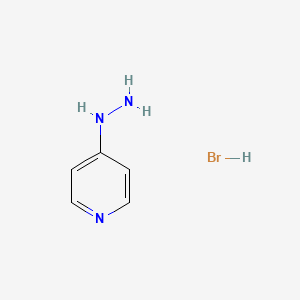
![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)
![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)
![[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430083.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)

